Forsythoside I

Description

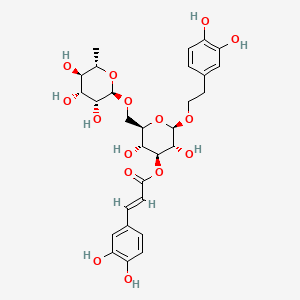

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBWXABVALDGQ-GCELSKRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activities of Forsythoside I and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythosides, a class of phenylethanoid glycosides predominantly isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Among these, Forsythoside I and its isomers represent a promising area of research for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and its isomers, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While extensive research has been conducted on Forsythoside A and B, this guide also synthesizes the available, albeit more limited, data on other isomers to provide a comparative perspective.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and its isomers. It is important to note that research is heavily concentrated on Forsythoside A and B, and thus, quantitative data for other isomers, including this compound, H, and J, is less prevalent in the current literature.

Table 1: Antioxidant Activity of Forsythoside Isomers

| Compound | Assay | IC50 Value | Reference |

| Forsythoside A | DPPH radical scavenging | Dose-dependent effect noted | [1] |

| Hydroxyl radical scavenging | Dose-dependent effect noted | [1] | |

| Superoxide anion scavenging | Dose-dependent effect noted | [1] | |

| Forsythoside B | DPPH radical scavenging | > Acteoside, < Poliumoside | [2] |

| ABTS radical scavenging | > Acteoside, < Poliumoside | [2] | |

| Cupric reducing antioxidant capacity (CUPRAC) | > Acteoside, < Poliumoside | [2] | |

| Ferric reducing antioxidant power (FRAP) | > Acteoside, < Poliumoside | [2] |

Table 2: Anti-inflammatory Activity of Forsythoside Isomers

| Compound | Model / Assay | Effect | Quantitative Data | Reference |

| Forsythoside A | LPS-induced RAW 264.7 macrophages | Inhibition of NO and PGE2 production, decreased TNF-α and IL-1β expression | Dose-dependent | [3] |

| Zymosan-induced peritonitis in mice | Reduction of inflammatory cell infiltration | - | [4] | |

| fMLP/CB-induced superoxide anion generation in neutrophils | Inhibition | IC50 values ranging from 0.6 ± 0.1 to 8.6 ± 0.8 μg/mL for various isolated compounds | [4] | |

| fMLP/CB-induced elastase release in neutrophils | Inhibition | IC50 values ranging from 0.8 ± 0.3 to 7.3 ± 1.1 μg/mL for various isolated compounds | [4] | |

| Forsythoside B | Myocardial ischemia-reperfusion injury in rats | Reduced PMN infiltration and MPO activity | Dose-dependent (5–20 mg/kg) | [3] |

| LPS-induced neuroinflammation | Attenuation | - | [5] | |

| Forsythoside H | - | May possess anti-inflammatory activities | Data not available | [6] |

| This compound | - | May possess anti-inflammatory properties | Data not available | [7] |

Table 3: Antibacterial Activity of Forsythoside Isomers

| Compound | Bacterial Strain(s) | MIC Value | Reference |

| Forsythoside A | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | - | [8][9] |

| Staphylococcus aureus (five strains) | 64 g/L to 256 g/L (comparable to norfloxacin) | [8] | |

| Forsythoside B | Staphylococcus aureus (five strains) | 64 g/L to 256 g/L (comparable to norfloxacin) | [8] |

| Multi-drug resistant S. aureus | Strong activity noted | [3] | |

| Forsythoside H | Bacterium vulgare, B. dysenteriae, Micrococcus pneumoniae, A. bacillus | Strong inhibitory effects noted | [8] |

| Isoforsythiaside | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Well inhibited growth | [8][9] |

Table 4: Antiviral and Neuroprotective Activities of Forsythoside Isomers

| Compound | Activity | Model / Assay | Effect | Quantitative Data | Reference |

| Forsythoside A | Antiviral | Influenza A virus (in vitro and in vivo) | Reduced viral titers, increased survival rate | Dose-dependent | [10] |

| Chicken infectious bronchitis virus (in vitro) | Directly kills virus, inhibits infectivity | Dose-dependent | [3] | ||

| Neuroprotective | Aβ-induced aging mouse model | Alleviated learning and memory deficits | - | [3] | |

| APP/PS1 transgenic AD mice | Ameliorated memory and cognitive impairments | - | [11] | ||

| Forsythoside B | Neuroprotective | Cerebral ischemia-reperfusion injury in rats | Significant neuroprotection | Doses > 8 mg/kg | [12] |

| Alzheimer's disease model (APP/PS1 mice) | Counteracted cognitive decline | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of forsythoside isomers.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare serial dilutions of the Forsythoside isomer test compounds in methanol.

-

In a 96-well microplate, add a specific volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and DPPH is also prepared.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

Anti-inflammatory Activity Assays

-

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of pro-inflammatory mediators (superoxide anions and elastase) from activated neutrophils.

-

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Superoxide Anion Generation Assay:

-

Pre-incubate the isolated neutrophils with the Forsythoside isomer test compounds at various concentrations.

-

Stimulate the neutrophils with a chemoattractant such as fMLP (N-formyl-methionyl-leucyl-phenylalanine) in the presence of cytochalasin B.

-

Measure the generation of superoxide anions using a cytochrome c reduction assay, where the reduction of cytochrome c is monitored spectrophotometrically at 550 nm.

-

-

Elastase Release Assay:

-

Similarly, pre-incubate neutrophils with the test compounds and then stimulate with fMLP/cytochalasin B.

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Measure the elastase activity in the supernatant using a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide), where the release of p-nitroaniline is measured spectrophotometrically at 405 nm.

-

-

Calculate the percentage of inhibition and determine the IC50 values for both assays.

-

Antibacterial Activity Assay

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol:

-

Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare serial two-fold dilutions of the Forsythoside isomer test compounds in the broth within a 96-well microplate.

-

Add the bacterial inoculum to each well containing the test compound dilutions.

-

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubate the microplate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Neuroprotective Activity Assay

-

Principle: This in vitro assay evaluates the ability of a compound to protect neuronal cells from damage induced by a neurotoxic agent.

-

Protocol:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons in an appropriate culture medium and conditions.

-

Treatment: Pre-treat the neuronal cells with various concentrations of the Forsythoside isomer for a specific duration.

-

Neurotoxicity Induction: Induce neurotoxicity by exposing the cells to a neurotoxic agent, such as amyloid-beta (Aβ) peptide for Alzheimer's disease models, or glutamate for excitotoxicity models.

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

-

Apoptosis: Assess apoptosis by methods such as TUNEL staining or flow cytometry using Annexin V/Propidium Iodide staining.

-

Morphological Analysis: Observe changes in cell morphology, such as neurite outgrowth, using microscopy.

-

-

The neuroprotective effect is quantified by comparing the viability and apoptotic rates of cells treated with the Forsythoside isomer and the neurotoxin to those treated with the neurotoxin alone.

-

Signaling Pathways and Mechanisms of Action

The biological effects of Forsythoside isomers are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Forsythosides, particularly Forsythoside A and B, have been shown to inhibit the activation of this pathway.[3][5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

Caption: Inhibition of the NF-κB signaling pathway by Forsythoside isomers.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Forsythoside A has been demonstrated to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense system and protecting against oxidative stress-induced damage.[3][11]

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Forsythoside isomers.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation and apoptosis. Forsythoside A has been shown to inactivate the MAPK pathway, specifically the ERK, p38, and JNK branches, in the context of high glucose-induced podocyte injury, suggesting a role in diabetic nephropathy.[3][13]

Caption: Inhibition of the MAPK signaling cascade by Forsythoside isomers.

Conclusion and Future Directions

This compound and its isomers exhibit a wide range of promising biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects. The primary mechanisms underlying these activities involve the modulation of key signaling pathways such as NF-κB, Nrf2/HO-1, and MAPK. While Forsythoside A and B are the most extensively studied, preliminary evidence suggests that other isomers, including Forsythoside H and I, also possess significant therapeutic potential.

However, a notable gap exists in the literature concerning the quantitative biological data for many of the Forsythoside isomers beyond A and B. Future research should focus on:

-

Systematic screening and quantitative analysis of the full spectrum of Forsythoside isomers to establish a comprehensive structure-activity relationship.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by each isomer.

-

Preclinical and clinical investigations to evaluate the therapeutic efficacy and safety of the most promising isomers for various disease indications.

A more complete understanding of the biological activities of all Forsythoside isomers will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases.

References

- 1. ajol.info [ajol.info]

- 2. researchgate.net [researchgate.net]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective efficacy and therapeutic window of Forsythoside B: in a rat model of cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Sourcing and Isolation of Forsythoside I from Forsythia suspensa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythia suspensa (Thunb.) Vahl, a deciduous shrub native to Asia, is a staple in traditional Chinese medicine.[1][2] Its fruits and leaves are rich in bioactive compounds, particularly phenylethanoid glycosides, of which Forsythoside I (also referred to as Forsythoside A) is a major and pharmacologically significant constituent.[3][4][5] this compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and neuroprotective properties, making it a compound of high interest for pharmaceutical research and development.[3][5]

This technical guide provides an in-depth overview of the primary sources of this compound within the Forsythia suspensa plant and details the advanced methodologies for its extraction, isolation, and purification. The document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in obtaining high-purity this compound for further study and application.

Source Material: Forsythia suspensa

This compound can be sourced from multiple parts of the Forsythia suspensa plant, primarily the fruits (Forsythiae Fructus) and the leaves.[1][4] While the fruit is the traditionally utilized part in herbal medicine, recent studies have demonstrated that the leaves contain significantly higher concentrations of this compound and other active components, making them a more abundant and sustainable resource.[6]

-

Forsythia suspensa Fruits: The dried fruits have long been the conventional source for the extraction of this compound.[1][7]

-

Forsythia suspensa Leaves: The leaves are now recognized as a potent alternative source. They are readily available and their use avoids the harvesting of the plant's reproductive parts, offering a more sustainable approach.[4][6] Studies indicate that the content of this compound in the leaves can be much higher than in the fruits.[6]

Extraction Protocols for this compound

The initial step in isolating this compound is the solid-liquid extraction from the dried and powdered plant material. Various techniques have been optimized to maximize the yield of the target compound.

Conventional Solvent Extraction

This method involves the use of organic solvents to extract compounds from the plant matrix.

-

Methanol Extraction (from Fruits):

-

Ethanol Extraction (from Leaves):

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.

-

Protocol (from Fruits): Pulverized fruits (100 g) are extracted twice with 70% ethanol at a solvent-to-solid ratio of 20:1 (v/w) for 1 hour using ultrasound. The resulting mixture is filtered, and the filtrate is evaporated to dryness.[7]

-

Protocol (from Leaves): An optimized process uses 50% ethanol with a liquid-to-material ratio of 28:1 (mL/g). The extraction is conducted at 51°C for 25 minutes. This rapid method yields approximately 69.69 mg/g of this compound.[10]

Green Extraction Methodologies

These methods aim to improve extraction yield and efficiency while using environmentally benign solvents and additives.

-

Chitosan-Assisted Extraction (from Leaves):

-

Protocol: This technique employs chitosan to enhance the extraction process. Optimal conditions include a leaf-to-chitosan mass ratio of 10:11.75, a solid-to-liquid ratio of 1:52 (g/mL), an extraction temperature of 80°C, and a duration of 120 minutes.[11]

-

-

β-Cyclodextrin-Assisted Extraction (from Leaves):

-

Protocol: β-Cyclodextrin, a non-toxic cyclic oligosaccharide, is used to form inclusion complexes with the target molecules, thereby increasing their solubility and extraction yield.[12] The optimized conditions are a solid-liquid ratio of 1:36.3 (g/mL), a temperature of 75.25°C, a pH of 3.94, and a ratio of Forsythia suspensa leaves to β-CD of 3.61:5.[13][14]

-

Isolation and Purification Protocols

Following initial extraction, the crude extract contains a complex mixture of compounds. Multi-step purification is required to isolate this compound to a high degree of purity.

Liquid-Liquid Partitioning

This is often the first step in fractionating the crude extract based on polarity.

-

Protocol: A methanol extract is concentrated, suspended in water, and then partitioned successively with solvents of increasing polarity, such as methylene chloride, ethyl acetate (EtOAc), and finally water-saturated n-butanol (n-BuOH).[15] this compound, being a polar glycoside, is enriched in the n-butanol fraction.[15]

Macroporous Adsorption Resin Chromatography

This technique is highly effective for the preliminary purification and enrichment of this compound from the crude extract.

-

Protocol: The crude extract is dissolved and loaded onto a macroporous resin column (e.g., D101 or AB-8).[7][9] The column is first washed with deionized water to remove highly polar impurities like sugars. Subsequently, a gradient of ethanol-water is used for elution. The fraction eluted with 30% ethanol typically contains the enriched this compound.[7][9] This step can significantly increase the purity from approximately 20% to over 80%.[9]

Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample. It is highly suitable for separating natural products.

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Protocol: A two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v) is employed.[7] The pre-purified extract (e.g., from macroporous resin) is dissolved in the lower phase and injected into the HSCCC system. The separation yields this compound with a purity of over 98%.[7]

-

-

Centrifugal Partition Chromatography (CPC):

-

Protocol: The n-butanol fraction from liquid-liquid partitioning is used as the starting material.[15] A solvent system of EtOAc-n-BuOH-methanol-water (4:0.5:0.5:5, v/v) is used, with the upper phase serving as the stationary phase and the lower phase as the mobile phase.[15] The separation is performed at a rotational speed of 1800 rpm and a mobile phase flow rate of 8 mL/min.[15] This one-step purification can yield this compound with a purity of approximately 94.6% and a recovery of 28.6% from the n-butanol fraction.[15]

-

Data Presentation

The following tables summarize the quantitative data from the described extraction and purification protocols, allowing for easy comparison of their effectiveness.

Table 1: Comparison of this compound Extraction Methods from Forsythia suspensa

| Plant Part | Extraction Method | Key Parameters | This compound Yield | Reference |

| Leaves | Heating & Stirring | 60% Ethanol, 53.4°C, 2.2 h, 1:45.7 g/mL | 12.10% (120.96 mg/g) | [9] |

| Leaves | Ultrasound-Assisted | 50% Ethanol, 51°C, 25 min, 1:28 mL/g | 6.97% (69.69 mg/g) | [10] |

| Leaves | β-Cyclodextrin-Assisted | Water, 75.25°C, pH 3.94, 1:36.3 g/mL | 11.80% | [13][14] |

| Leaves | Chitosan-Assisted | Water, 80°C, 120 min, 1:52 g/mL | 3.23% | [11] |

| Fruits | Ultrasound-Assisted | 70% Ethanol, 1 h, 1:20 w/v | 16.71 g residue / 100 g fruit | [7] |

Table 2: Comparison of this compound Purification Techniques

| Technique | Starting Material | Solvent System / Key Parameters | Final Purity | Recovery / Yield | Reference |

| Macroporous Resin (AB-8) | Leaf Extract | Elution with 30% Ethanol | 81.58% | N/A | [9] |

| HSCCC | Fruit Extract (Resin Purified) | EtOAc-n-BuOH-MeOH-H₂O (4:0.5:0.5:5) | 98.19% | N/A | [7] |

| CPC | Fruit Extract (n-BuOH fraction) | EtOAc-n-BuOH-MeOH-H₂O (4:0.5:0.5:5) | 94.56% | 28.61% (from n-BuOH fraction) | [15] |

Conclusion

The isolation of high-purity this compound from Forsythia suspensa is a multi-step process involving efficient extraction followed by targeted purification. While fruits have been the traditional source, the leaves represent a more sustainable and high-yielding alternative. Modern extraction techniques such as β-cyclodextrin-assisted extraction offer green and efficient alternatives to conventional solvent methods, achieving yields up to 11.8%.[13][14] For purification, a combination of macroporous resin chromatography for initial enrichment, followed by advanced liquid-liquid chromatography techniques like HSCCC or CPC, is highly effective. These methods can consistently produce this compound with purities exceeding 95%, suitable for pharmacological research and drug development.[7][15] The protocols and data presented in this guide offer a robust framework for scientists to develop and optimize their own processes for sourcing and isolating this valuable natural compound.

References

- 1. Forsythia - Wikipedia [en.wikipedia.org]

- 2. temperate.theferns.info [temperate.theferns.info]

- 3. de.gilson.com [de.gilson.com]

- 4. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves Based on Response Surface Methodology and Entropy Weight Method [agris.fao.org]

- 11. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.plytix.com [files.plytix.com]

Forsythoside I: A Deep Dive into its Antioxidant Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Forsythoside I, also known as Isoforsythiaside, is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa. This plant has a long history of use in traditional medicine for treating inflammatory and infectious diseases. Modern research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of its bioactive compounds. Among these, this compound has emerged as a promising candidate for its significant antioxidant and cytoprotective properties. This technical guide provides an in-depth exploration of the role of this compound in antioxidant pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling cascades. While much of the detailed mechanistic work on forsythosides has focused on its isomer, Forsythoside A, this paper will present the current understanding of this compound's antioxidant activities and draw parallels with the broader family of forsythosides where relevant.

Core Antioxidant Mechanisms of Forsythosides

The primary mechanism by which forsythosides exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like forsythosides, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

This leads to the increased production of several key antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[1]

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3]

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen.[3]

-

Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by reduced glutathione.[3]

While the activation of the Nrf2 pathway is well-documented for Forsythoside A, emerging evidence suggests that this compound also possesses significant reactive oxygen species (ROS) scavenging activity and neuroprotective effects by reducing intracellular ROS.[4][5] Further research is needed to fully elucidate the extent to which this compound directly modulates the Nrf2 pathway.

Another important signaling pathway implicated in the antioxidant and neuroprotective effects of Isoforsythiaside (this compound) is the PI3K/AKT pathway.[4] This pathway is known to play a crucial role in cell survival and inhibition of apoptosis. Studies have shown that Isoforsythiaside can activate the PI3K/AKT pathway, leading to the regulation of mitochondrial function and inhibition of apoptosis in response to oxidative stress.[4]

Quantitative Data on the Antioxidant Effects of Forsythosides

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the antioxidant effects of this compound (Isoforsythiaside) and the closely related Forsythoside A. This allows for a comparative understanding of their potential.

Table 1: In Vitro Antioxidant Activity of Forsythosides

| Compound | Assay | Model | Concentration | Effect | Reference |

| Isoforsythiaside | DPPH Radical Scavenging | Chemical | Not Specified | Strong activity | [6] |

| Isoforsythiaside | ROS Reduction | HT22 cells (L-glutamate-induced) | Pretreatment (3h) + Co-incubation (12-24h) | Reduced intracellular ROS levels | [4] |

| Forsythoside A | DPPH Radical Scavenging | Chemical | Not Specified | Dose-dependent scavenging | [3] |

| Forsythoside A | Hydroxyl Radical Scavenging | Chemical | Not Specified | Dose-dependent scavenging | [3] |

| Forsythoside A | Superoxide Anion Scavenging | Chemical | Not Specified | Dose-dependent scavenging | [3] |

Table 2: Effects of Forsythosides on Markers of Oxidative Stress

| Compound | Marker | Model | Treatment | Result | Reference |

| Isoforsythiaside | 4-hydroxynonenal (Lipid peroxidation marker) | APP/PS1 transgenic mice | Not Specified | Inhibited the level in the brain | [4] |

| Forsythoside A | Malondialdehyde (MDA) | Aβ-induced aging mouse model | Not Specified | Reduced MDA levels | [3] |

| Forsythoside A | Nitric Oxide (NO) | Aβ-induced aging mouse model | Not Specified | Reduced NO levels | [3] |

| Forsythoside | Malondialdehyde (MDA) | H₂O₂-induced PC12 cells | Pretreatment | Inhibited lipid peroxidation | [7] |

Table 3: Effects of Forsythosides on Antioxidant Enzyme Activity

| Compound | Enzyme | Model | Treatment | Result | Reference |

| Forsythoside A | Superoxide Dismutase (SOD) | Aβ-induced aging mouse model | Not Specified | Increased SOD activity | [3] |

| Forsythoside A | Glutathione Peroxidase (GSH-Px) | Aβ-induced aging mouse model | Not Specified | Increased GSH-Px activity | [3] |

| Forsythoside A | Superoxide Dismutase (SOD) | Inflammation/ischemic damage models | Not Specified | Enhanced SOD activity | [3] |

| Forsythoside A | Catalase (CAT) | Inflammation/ischemic damage models | Not Specified | Increased CAT activity | [3] |

| Forsythoside A | Glutathione Peroxidase (GSH-Px) | Inflammation/ischemic damage models | Not Specified | Increased GSH-Px activity | [3] |

| Forsythoside | Manganese Superoxide Dismutase (Mn-SOD) | H₂O₂-induced PC12 cells | Treatment | Up-regulation of Mn-SOD | [7] |

| Forsythoside | Catalase (CAT) | H₂O₂-induced PC12 cells | Treatment | Up-regulation of CAT | [7] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for investigating the antioxidant properties of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.[8]

-

In a 96-well plate, add a specific volume of each dilution to the wells.[9]

-

Add an equal volume of the DPPH working solution to all wells.[8]

-

Include a blank control containing only the solvent and DPPH solution.[8]

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measure the absorbance at 517 nm using a microplate reader.[8]

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[8]

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Reagents:

-

DCFH-DA solution (e.g., 10 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Oxidative stress inducer (e.g., H₂O₂)

-

Test compound (this compound)

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Induce oxidative stress by adding an agent like H₂O₂.

-

Wash the cells with warm PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~525 nm).

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the intracellular ROS levels. Compare the fluorescence of treated cells to control cells.

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies the level of malondialdehyde (MDA), a major product of lipid peroxidation.

-

Reagents:

-

Thiobarbituric acid (TBA) reagent (containing TBA and an acidic solution)

-

MDA standard solution

-

Cell or tissue lysate

-

-

Procedure:

-

Homogenize cells or tissues in a suitable lysis buffer.

-

Add the TBA reagent to the lysate and MDA standards.

-

Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.[10]

-

Cool the samples on ice to stop the reaction.[10]

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.[10]

-

-

Calculation:

-

Create a standard curve using the absorbance values of the MDA standards.

-

Determine the concentration of MDA in the samples by interpolating their absorbance values on the standard curve.

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the activity of the key antioxidant enzymes SOD and CAT in cell or tissue lysates. Commercially available kits are often used for these assays.

-

General Procedure (using kits):

-

Prepare cell or tissue lysates according to the kit's instructions.

-

Perform a protein quantification assay (e.g., BCA or Bradford assay) to normalize the enzyme activity to the total protein content.

-

Follow the specific protocol provided with the SOD or CAT activity assay kit, which typically involves mixing the lysate with a reaction mixture and measuring the change in absorbance or fluorescence over time.

-

-

Principle of SOD Assay (common method):

-

Measures the inhibition of the reduction of a tetrazolium salt (like WST-1 or NBT) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase). The more SOD activity in the sample, the less the tetrazolium salt is reduced, resulting in a lower colorimetric signal.

-

-

Principle of CAT Assay (common method):

-

Measures the decomposition of hydrogen peroxide (H₂O₂). The rate of decrease in H₂O₂ concentration, often monitored by the decrease in absorbance at 240 nm, is proportional to the CAT activity.

-

Western Blot Analysis for Nrf2 Activation

This technique is used to detect the translocation of Nrf2 to the nucleus and the expression of its downstream target proteins like HO-1.

-

Procedure:

-

Cell Lysis and Nuclear/Cytoplasmic Fractionation:

-

Treat cells with this compound and/or an oxidative stressor.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit or protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2 (or HO-1, etc.).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the HRP to produce light.

-

Capture the signal using an imaging system.

-

-

-

Data Analysis:

-

An increase in the Nrf2 protein band in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate Nrf2 activation. Increased expression of HO-1 in the total cell lysate also confirms the activation of the Nrf2 pathway. Loading controls (e.g., Lamin B1 for the nucleus and GAPDH for the cytoplasm) are used to ensure equal protein loading.

-

Conclusion

This compound is a promising natural compound with significant antioxidant potential. The available evidence suggests that its cytoprotective effects are mediated, at least in part, by its ability to scavenge reactive oxygen species and potentially modulate key signaling pathways like PI3K/AKT. While the direct interaction of this compound with the Nrf2 pathway requires further investigation, the extensive research on the closely related Forsythoside A provides a strong rationale for its potential to act through this critical antioxidant defense mechanism. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in conditions associated with oxidative stress. Future studies should focus on generating more specific quantitative data for this compound and elucidating its precise molecular targets within the antioxidant signaling network.

References

- 1. assaygenie.com [assaygenie.com]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoforsythiaside Attenuates Alzheimer's Disease via Regulating Mitochondrial Function Through the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoforsythiaside, an antioxidant and antibacterial phenylethanoid glycoside isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forsythiaside protects against hydrogen peroxide-induced oxidative stress and apoptosis in PC12 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

Structural Elucidation of Forsythoside I by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of Forsythoside I, a phenylethanoid glycoside, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the quantitative NMR data, experimental methodologies, and the logical framework of spectral interpretation that collectively confirm the molecular structure of this compound.

Quantitative NMR Data for this compound

The complete ¹H and ¹³C NMR spectral data for this compound are summarized in the table below. These data were acquired in methanol-d₄ (CD₃OD) and referenced to the solvent signals. The assignments are based on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | ||

| 1 | 131.6 | |

| 2 | 117.2 | 6.68 (d, 2.0) |

| 3 | 146.1 | |

| 4 | 144.8 | |

| 5 | 116.3 | 6.70 (d, 8.0) |

| 6 | 121.1 | 6.56 (dd, 8.0, 2.0) |

| 7 | 36.8 | 2.77 (t, 7.2) |

| 8 | 71.9 | 3.75 (m), 4.03 (m) |

| Glucose | ||

| 1' | 104.5 | 4.37 (d, 7.8) |

| 2' | 76.2 | 3.45 (m) |

| 3' | 82.5 | 3.88 (t, 9.0) |

| 4' | 71.8 | 3.38 (m) |

| 5' | 76.5 | 3.35 (m) |

| 6' | 68.9 | 3.65 (m), 3.95 (m) |

| Rhamnose | ||

| 1'' | 102.9 | 5.15 (d, 1.8) |

| 2'' | 72.3 | 3.98 (dd, 3.4, 1.8) |

| 3'' | 72.5 | 3.63 (dd, 9.5, 3.4) |

| 4'' | 74.0 | 3.32 (t, 9.5) |

| 5'' | 70.3 | 3.55 (m) |

| 6'' | 18.0 | 1.25 (d, 6.2) |

| Caffeoyl Moiety | ||

| 1''' | 127.8 | |

| 2''' | 115.4 | 7.04 (d, 2.0) |

| 3''' | 146.8 | |

| 4''' | 149.6 | |

| 5''' | 116.5 | 6.77 (d, 8.2) |

| 6''' | 123.0 | 6.95 (dd, 8.2, 2.0) |

| 7''' | 147.9 | 7.58 (d, 15.9) |

| 8''' | 115.1 | 6.30 (d, 15.9) |

| 9''' | 168.9 |

Experimental Protocols

The structural elucidation of this compound was achieved through a series of NMR experiments. The following protocols provide a general methodology for obtaining high-quality NMR data for this and similar phenylethanoid glycosides.

Sample Preparation

A sample of pure this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube. It is crucial to use a high-purity deuterated solvent to minimize interfering signals.

NMR Data Acquisition

All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The following experiments are essential for the complete structural assignment of this compound:

-

¹H NMR (Proton NMR): This is a standard 1D experiment to determine the chemical shifts and coupling constants of the hydrogen atoms.

-

¹³C NMR (Carbon NMR): This 1D experiment provides the chemical shifts of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton couplings, typically over two to three bonds. This is crucial for identifying adjacent protons within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms.[1][2] This allows for the unambiguous assignment of carbons that have attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (and sometimes four).[3] This is a key experiment for connecting different structural fragments of the molecule, especially across quaternary carbons and heteroatoms.

Structural Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

Caption: Workflow for the structural elucidation of this compound.

Interpretation of NMR Spectra

The structural elucidation of this compound is a stepwise process involving the analysis of each of the aforementioned NMR spectra.

Analysis of the Aglycone Moiety

The ¹H NMR spectrum shows characteristic signals for a 3,4-dihydroxyphenylethyl group, with an ABX system in the aromatic region. The COSY spectrum confirms the coupling between the protons of the ethyl group (H-7 and H-8). The HSQC spectrum correlates these protons to their respective carbons.

Identification of the Sugar Moieties

The ¹H NMR spectrum displays two anomeric proton signals, indicating the presence of two sugar units. The coupling constants of these anomeric protons suggest a β-glucose and an α-rhamnose. The COSY spectra for each sugar unit allow for the tracing of the proton-proton correlations within each ring, and the HSQC spectrum assigns the corresponding carbons.

Identification of the Caffeoyl Moiety

Signals corresponding to a trans-caffeoyl group are also observed in the ¹H NMR spectrum, including two olefinic protons with a large coupling constant (around 16 Hz) and another ABX system for the aromatic ring.

Assembling the Structure with HMBC

The HMBC spectrum is critical for connecting the different structural fragments. The following diagram illustrates the key HMBC correlations that establish the connectivity of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Forsythoside I: A Caffeoyl Phenylethanoid Glycoside

Introduction

This compound is a caffeoyl phenylethanoid glycoside (CPG), a class of secondary metabolites found in plants such as Forsythia suspensa (Thunb.) Vahl.[1][2][3]. The fruits of this plant, known as Forsythiae Fructus or "Lianqiao," are a staple in Traditional Chinese Medicine (TCM) for their heat-clearing, detoxifying, and anti-inflammatory properties[4][5]. This compound, along with other related forsythosides, is a subject of growing interest in pharmacological research due to its potential therapeutic applications in oxidative stress-related and inflammatory conditions[6]. This guide provides a comprehensive overview of this compound, its biochemical properties, mechanisms of action, and relevant experimental protocols for its study.

Chemical Properties and Structure

This compound belongs to the phenylethanoid glycoside family, characterized by a core structure consisting of a phenylethyl alcohol moiety, a sugar unit, and a caffeoyl group[7][8]. Its specific structure was determined through spectroscopic and chemical methods as 2-(3,4-dihydroxyphenyl)-ethyl-O-α-l-rhamnopyranosyl-(1→6)-3-O-trans-caffeoyl-β-d-glucopyranoside[3]. The molecular formula for this compound is C₂₉H₃₆O₁₅[3].

These structural features, particularly the presence of multiple hydroxyl groups on the aromatic rings of the caffeoyl and phenylethanoid moieties, are believed to be crucial for its significant antioxidant activity[9].

Biological Activities and Therapeutic Potential

This compound and its related compounds exhibit a range of pharmacological activities, making them valuable candidates for drug development. The primary activities are centered around anti-inflammatory, antioxidant, and neuroprotective effects.

Anti-inflammatory Activity

Forsythosides, as a group, are potent anti-inflammatory agents[1][10]. They exert their effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators. For instance, forsythosides can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE₂), and down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6[4][5][11]. This is achieved primarily through the inhibition of pathways like the Nuclear Factor-kappa B (NF-κB) signaling cascade[4][11].

Antioxidant Activity

The antioxidant properties of forsythosides are well-documented[4][10]. They act by scavenging free radicals and enhancing the body's endogenous antioxidant defense systems[4][6]. The mechanism involves the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway[4][10]. Activation of Nrf2 leads to the transcription of downstream antioxidant genes, increasing the production of protective enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of oxidative stress markers like malondialdehyde (MDA)[4][12].

Neuroprotective Effects

The anti-inflammatory and antioxidant activities of forsythosides contribute significantly to their neuroprotective effects[10][11][13]. By mitigating neuroinflammation and oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases like Alzheimer's, forsythosides can help protect nerve cells from damage[4][11]. Studies on related compounds like Forsythoside A have shown it can ameliorate memory impairments, suppress Aβ deposition, and reduce neuronal apoptosis in preclinical models[11][14][15].

Key Signaling Pathways

This compound and related compounds modulate several critical signaling pathways to exert their biological effects. The two most prominent are the Nrf2/HO-1 and NF-κB pathways.

Nrf2/HO-1 Antioxidant Pathway

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or molecules like forsythosides, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), SOD, and Catalase, thereby bolstering the cell's defense against oxidative damage[4][16].

References

- 1. This compound | TargetMol [targetmol.com]

- 2. glpbio.com [glpbio.com]

- 3. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]

- 6. This compound | 1177581-50-8 | FF74345 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Forsythiasides: A review of the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mechanism and Experimental Validation of Forsythoside A in the Treatment of Male Infertility Were Analyzed Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of neuroprotective effect of Forsythia suspensa leaf extract and forsythiaside, one of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-based discovery of forsythoside A as an effective inhibitor to reduce the neurotoxicity of amyloid β - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Anti-inflammatory Properties of Forsythoside I

Audience: Researchers, scientists, and drug development professionals.

Abstract: Forsythoside I, a caffeoyl phenylethanoid glycoside isolated from Forsythia suspense, has demonstrated significant anti-inflammatory properties in various in vitro models.[1] This technical guide provides an in-depth overview of its mechanisms of action, a summary of key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the critical signaling pathways it modulates. The focus is on its ability to suppress the production of pro-inflammatory mediators and cytokines by inhibiting key signaling cascades, including the NF-κB and MAPK pathways.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects by intervening in several critical intracellular signaling pathways that are typically activated by inflammatory stimuli such as lipopolysaccharide (LPS). The primary mechanisms involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the inhibition of the TXNIP/NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as iNOS and COX-2.[2] this compound has been shown to inhibit the activation of NF-κB.[2] This is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which otherwise releases NF-κB to translocate to the nucleus and initiate gene transcription. Some evidence suggests that forsythosides can interact with upstream regulators like Toll-like receptor 4 (TLR4) to block the initial inflammatory signal.[3][4]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators. Over-activation of p38 and JNK, in particular, is linked to heightened inflammatory states. This compound and related compounds have been shown to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory triggers, thereby impeding downstream inflammatory gene expression.[5][6]

Caption: Attenuation of MAPK signaling pathways by this compound.

Inhibition of the TXNIP/NLRP3 Inflammasome

In addition to the canonical pathways, this compound has been found to inhibit the activation of the TXNIP/NLRP3 inflammasome in LPS-treated RAW264.7 cells.[7] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into its active form, Caspase-1. Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This compound reduces the protein levels of key components like TXNIP, NLRP3, ASC, and Caspase-1 in a dose-dependent manner.[7]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound in mitigating inflammation has been quantified in several studies. The data below is summarized from experiments conducted primarily in LPS-stimulated murine macrophage cell lines (RAW264.7).

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Mediators

| Cell Line | Inflammatory Stimulus | This compound Conc. | Measured Parameter | Result | Reference |

|---|---|---|---|---|---|

| RAW264.7 | LPS | 50-200 µg/mL | IL-6 Release | Dose-dependent inhibition | [7] |

| RAW264.7 | LPS | 50-200 µg/mL | TNF-α Release | Dose-dependent inhibition | [7] |

| RAW264.7 | LPS | 50-200 µg/mL | IL-1β Release | Dose-dependent inhibition | [7] |

| MPC-5 | High Glucose | Dose-dependent | IL-6, TNF-α, IL-1β | Significant reduction | [5][8] |

| Chicken BF | LPS | 30-60 mg/kg (in vivo) | IL-6, TNF-α, IL-1β | Significant reduction |[2] |

Table 2: Effect of this compound on Inflammasome and Signaling Proteins

| Cell Line | Inflammatory Stimulus | This compound Conc. | Measured Protein | Result | Reference |

|---|---|---|---|---|---|

| RAW264.7 | LPS | 50-200 µg/mL | TXNIP | Dose-dependent reduction | [7] |

| RAW264.7 | LPS | 50-200 µg/mL | NLRP3 | Dose-dependent reduction | [7] |

| RAW264.7 | LPS | 50-200 µg/mL | ASC | Dose-dependent reduction | [7] |

| RAW264.7 | LPS | 50-200 µg/mL | Caspase-1 | Dose-dependent reduction | [7] |

| MPC-5 | High Glucose | Dose-dependent | p-ERK, p-p38, p-JNK | Inactivation/Reduction | [5] |

| RAW264.7 | S. aureus | Dose-dependent | p-p38, p-JNK, p-ERK, p-p65 | Repressed phosphorylation |[6] |

Detailed Experimental Protocols

The following are generalized protocols based on common methodologies used to assess the in vitro anti-inflammatory effects of this compound.

General Experimental Workflow

A typical experiment to evaluate the anti-inflammatory properties of a compound like this compound follows a logical sequence of cell culture, treatment, stimulation, and subsequent analysis.

Caption: Generalized workflow for in vitro anti-inflammatory assays.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cells (e.g., RAW264.7) are commonly used.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various non-toxic concentrations of this compound. Cells are pre-treated for 1-2 hours before inflammatory stimulation.

Cell Viability Assay (MTT or CCK-8)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Seed cells in a 96-well plate and treat with this compound at various concentrations for 24 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution to each well and incubate for 2-4 hours.[9]

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[9] Cell viability is expressed as a percentage relative to the untreated control group.

Nitric Oxide (NO) Production Assay

NO is a key inflammatory mediator produced by iNOS. Its concentration in the supernatant can be measured using the Griess reagent.

-

Pre-treat cells with this compound for 1-2 hours, then stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect 50-100 µL of the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines.

-

Collect the cell culture supernatant after treatment with this compound and stimulation with LPS.

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's protocol, which typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate solution.

-

Measure the absorbance and calculate cytokine concentrations based on a standard curve.

Western Blot Analysis

This technique is used to measure the expression and phosphorylation status of key proteins in the inflammatory signaling pathways.

-

After treatment and stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p38, p-p38, etc.) overnight at 4°C.[5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[5]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Forsythoside I: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside I is a phenylethanoid glycoside that can be isolated from Forsythia suspense (Thunb.) Vahl. It belongs to a class of compounds that have garnered significant interest for their diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, summarizing key findings on its mechanisms of action in inflammation, neuroprotection, cancer, and viral infections. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Therapeutic Areas and Mechanisms of Action

This compound and its close structural analogs, Forsythoside A and B, have demonstrated a range of biological effects by modulating key cellular signaling pathways. The primary therapeutic areas of interest include:

-

Anti-inflammatory Effects: this compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling cascades.

-

Neuroprotective Effects: Emerging evidence suggests that this compound can protect neuronal cells from damage by mitigating oxidative stress and apoptosis.

-

Anticancer Activity: this compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.

-

Antiviral Activity: this compound and its related compounds have demonstrated inhibitory effects against several viruses, notably the influenza A virus.

The subsequent sections will delve into the specific molecular targets and signaling pathways implicated in these therapeutic effects, supported by quantitative data and detailed experimental protocols.

Anti-inflammatory Targets

This compound's anti-inflammatory activity is primarily mediated through the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways, including the NF-κB, MAPK, and NLRP3 inflammasome pathways.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound has been shown to significantly reduce the production of several key pro-inflammatory cytokines in a dose-dependent manner.

| Cytokine/Mediator | Cell Line/Model | Treatment | Dosage | Inhibition/Effect | Reference |

| IL-6, TNF-α, IL-1β | LPS-treated RAW264.7 cells | This compound | 50-200 μg/mL | Dose-dependent inhibition of release. | [1] |

| NO, PGE2 | LPS-induced RAW 264.7 macrophages | Forsythoside A | Not Specified | Depressed production. | [2][3] |

| IL-6, IL-1β, TNF-α | Adriamycin-induced nephropathy rat model | Forsythoside A | Not Specified | Dose-dependently depressed serum levels. | [2][3] |

Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound and its analogs have been shown to inhibit the activation of this pathway.[3]

References

- 1. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

Forsythoside I: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside I, a caffeoyl phenylethanoid glycoside found in Forsythia suspensa (Thunb.) Vahl, is emerging as a compound of significant interest in pharmacological research.[1] While much of the research on forsythosides has historically focused on its analogues, Forsythoside A and B, recent studies have begun to elucidate the specific therapeutic properties of this compound, particularly its potent anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive review of the existing literature on this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of its known signaling pathways to support further research and drug development efforts.

Pharmacological Properties

This compound has demonstrated notable anti-inflammatory effects in both in vitro and in vivo models.[2] Its therapeutic potential is primarily attributed to its ability to modulate key inflammatory pathways and reduce oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been most prominently documented in the context of acute lung injury. Studies have shown that it can mitigate inflammatory responses and protect tissues from damage.[2]

Antioxidant Activity

While direct, extensive studies on the antioxidant mechanism of this compound are still emerging, its structural class, the phenylethanoid glycosides, is well-known for potent antioxidant effects. These compounds are effective radical scavengers and can modulate endogenous antioxidant defense systems.[3] For instance, related forsythosides have been shown to activate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Treatment | Concentration Range | Key Findings | Reference |

| RAW264.7 macrophages | Lipopolysaccharide (LPS) | 50-200 μg/mL | - Inhibited the release of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β.- Reduced the protein levels of TXNIP, NLRP3, ASC, and Caspase-1 in a dose-dependent manner. | [2] |

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of Acute Lung Injury

| Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Male C57/BL6 mice (18-22 g) with LPS-induced acute lung injury | 12.5, 25, and 50 mg/kg | Oral gavage | - Ameliorated LPS-induced pathological changes in lung tissues.- Reduced inflammatory cell infiltration, pulmonary interstitial edema, and tissue necrosis.- Decreased lung injury score and cell apoptotic rate.- Reduced protein concentration in bronchoalveolar lavage fluid (BALF), wet-to-dry (W/D) ratio, and myeloperoxidase (MPO) activity.- Increased superoxide dismutase (SOD) activity. | [2] |

Key Experimental Protocols

This section provides a detailed overview of the methodologies used in the pivotal studies investigating this compound.

In Vitro Inhibition of Pro-inflammatory Cytokines in RAW264.7 Cells

-

Cell Culture: RAW264.7 cells were cultured in an appropriate medium and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: this compound was administered to the cell cultures at concentrations ranging from 50 to 200 μg/mL for 24 hours.

-

Analysis of Pro-inflammatory Cytokines: The levels of IL-6, TNF-α, and IL-1β in the cell culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: Protein levels of TXNIP, NLRP3, ASC, and Caspase-1 in cell lysates were determined by Western blotting to assess the activation of the TXNIP/NLRP3 inflammasome pathway.[2]

In Vivo Acute Lung Injury Mouse Model

-

Animal Model: Male C57/BL6 mice, weighing between 18 and 22 grams, were used. Acute lung injury was induced by the administration of LPS.

-

Treatment Regimen: this compound was administered via oral gavage at doses of 12.5, 25, and 50 mg/kg for two consecutive days prior to LPS instillation.

-

Assessment of Lung Injury:

-

Histopathology: Lung tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) to evaluate pathological changes such as inflammatory cell infiltration and edema. A lung injury score was assigned based on the severity of these changes.

-

Apoptosis: The rate of cell apoptosis in lung tissue was determined using techniques such as TUNEL staining.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The total protein concentration in the BALF was measured as an indicator of vascular permeability.

-

Lung Wet-to-Dry (W/D) Ratio: This ratio was calculated to assess the degree of pulmonary edema.

-

Myeloperoxidase (MPO) Activity: MPO activity in lung tissue was measured as a marker of neutrophil infiltration.

-

Superoxide Dismutase (SOD) Activity: The activity of this key antioxidant enzyme was measured in lung tissue homogenates.[2]

-

Signaling Pathway Analysis

The primary elucidated mechanism of action for this compound in exerting its anti-inflammatory effects involves the inhibition of the TXNIP/NLRP3 inflammasome pathway.

Caption: this compound inhibits the TXNIP/NLRP3 inflammasome pathway.

Broader Context and Future Directions

While the direct evidence for this compound is growing, the extensive research on related phenylethanoid glycosides, such as Forsythoside A and B, provides a valuable framework for understanding its potential. These related compounds have been shown to modulate a variety of signaling pathways, including NF-κB and MAPK, and exhibit neuroprotective, hepatoprotective, and antiviral properties.[3][6][7] Future research should aim to investigate whether this compound shares these broader pharmacological activities.

Key areas for future investigation include:

-

Detailed Dose-Response Studies: Establishing optimal therapeutic concentrations and dosages for various conditions.

-

Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion of this compound.

-

Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Toxicology and Safety Profiling: Comprehensive assessment of the safety profile of this compound for potential clinical applications.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and likely antioxidant properties. The inhibition of the TXNIP/NLRP3 inflammasome pathway represents a key mechanism underlying its therapeutic effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon. Further in-depth studies are warranted to fully unlock the therapeutic potential of this compound for a range of inflammatory and oxidative stress-related diseases.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics [mdpi.com]

The Intricate Pathway of Forsythoside I Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside I, a caffeoyl phenylethanoid glycoside (CPG) isolated from Forsythia suspensa (Thunb.) Vahl, has garnered significant interest for its potential anti-inflammatory activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or establishing heterologous production systems. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating data from transcriptomic and metabolomic studies of Forsythia species and drawing parallels with the well-characterized biosynthesis of other phenylethanoid glycosides. While the complete enzymatic pathway for this compound has not been fully elucidated, this guide presents a putative pathway based on current scientific evidence, details relevant experimental methodologies, and provides quantitative data where available.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the shikimate and phenylpropanoid pathways, which provide the core building blocks: a hydroxylated phenylethanol aglycone and a caffeoyl moiety. The assembly of these precursors into the final this compound molecule is catalyzed by a series of glycosylation and acylation steps mediated by UDP-glycosyltransferases (UGTs) and BAHD acyltransferases, respectively.

Precursor Biosynthesis

The initial steps of the pathway involve the synthesis of the phenylethanol aglycone and the caffeoyl-CoA acyl donor.

-

Phenylethanol Aglycone Moiety: The phenylethanol portion of this compound is likely derived from L-tyrosine, which undergoes a series of decarboxylation, hydroxylation, and reduction reactions. Key enzymes in this part of the pathway include tyrosine decarboxylase (TyDC).

-

Caffeoyl-CoA Moiety: The caffeoyl group is synthesized from L-phenylalanine via the general phenylpropanoid pathway. A series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) produce p-coumaroyl-CoA. Subsequent hydroxylation by a cytochrome P450-dependent monooxygenase, p-coumaroyl ester 3'-hydroxylase (C3'H), yields caffeoyl-CoA.

Assembly of the this compound Backbone

The core structure of this compound is assembled through a series of glycosylation and acylation steps. While the exact order and specific enzymes in Forsythia suspensa are yet to be definitively characterized, a putative pathway can be proposed based on studies of related phenylethanoid glycosides.

-